Amprotropine

Gastrointestinal Pharmacology Gastric Secretion Antimuscarinic Selectivity

Researchers studying smooth muscle contractility face confounding antisecretory effects with atropine. Amprotropine (CAS 148-32-3), a quaternary ammonium mAChR antagonist, solves this: its gastric antisecretory effect is weak vs. atropine, enabling pure spasmolytic observation. • Peripherally restricted - quaternary structure prevents CNS penetration, eliminating central confounds in behavioral models. • Quantitatively defined - IC50 12 nM (binding), EC50 320 nM (functional) for reproducible benchmarking. • Racemic mixture as reference standard for novel antimuscarinic screening.

Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
CAS No. 148-32-3
Cat. No. B086649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprotropine
CAS148-32-3
Synonymsamprotropine
amprotropine phosphate
Syntropan
Molecular FormulaC18H29NO3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1
InChIInChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3
InChIKeyORXLOAFNULMXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amprotropine: Baseline Procurement Data


Amprotropine (CAS 148-32-3), also known by its historical brand name Syntropan, is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1]. It is the phosphate salt of 3-diethylamino-2,2-dimethylpropyl tropate and exists as a racemic mixture [2]. Amprotropine is a quaternary ammonium compound, a structural feature that limits its ability to cross the blood-brain barrier, thereby confining its pharmacological effects primarily to peripheral tissues [3]. Historically, its primary therapeutic applications were as an antispasmodic for smooth muscle relaxation in the gastrointestinal and urinary tracts [4].

Q+
Quaternary ammonium structure restricts distribution to peripheral tissues
mACh
Competitive muscarinic antagonist for autonomic function studies
rac
Racemic mixture; suitable as a non-chiral control tool compound

Amprotropine: Class-Specific Properties


In the anticholinergic class, compounds vary significantly in their chemical structure (tertiary vs. quaternary amines), which dictates their pharmacokinetic profile, particularly CNS penetration [1]. Amprotropine is a quaternary ammonium derivative of tropic acid, which structurally differentiates it from the tertiary amine prototype, atropine [2]. This single structural distinction has profound and quantifiable consequences. Unlike tertiary amines, quaternary compounds like amprotropine are permanently charged, limiting their distribution to peripheral tissues and preventing the central nervous system effects that are characteristic of many in-class alternatives [3]. Furthermore, receptor subtype selectivity and functional potency can vary widely among antimuscarinics. Therefore, assuming functional equivalence between amprotropine and other antispasmodics—without accounting for these specific, quantifiable differentiators—is a critical error in scientific procurement and experimental design.

Amprotropine (Target)
Peripheral restriction due to permanent charge
Weak gastric antisecretory effect reported
vs
Atropine (Tertiary Amine)
Readily crosses BBB; central effects
Strong inhibition of gastric secretion

Amprotropine: Quantitative Evidence Guide


Reduced Gastric Antisecretory Activity vs. Atropine

Amprotropine demonstrates a quantitatively weaker effect on inhibiting stimulated gastric acid secretion compared to the tertiary amine atropine [1]. This is a critical functional differentiator, as it implies a degree of pharmacodynamic selectivity that can be exploited in experimental models focusing on motility independent of secretion. This difference stems from amprotropine's unique structure, a quaternary ammonium salt, which influences its interaction with muscarinic receptor subtypes in the gastric mucosa [2].

Antisecretory Selectivity
Head-to-head
Amprotropine: Weak effect
Atropine: Strong inhibition
Weak as compared with atropine (human gastric secretion)
Supports motility-selective spasmolysis model
Direct comparison; isolate contractility from acidity
Gastrointestinal Pharmacology Gastric Secretion Antimuscarinic Selectivity

mAChR Binding Affinity Benchmark

Amprotropine's in vitro binding affinity for the muscarinic acetylcholine receptor (mAChR) has been quantified with an IC50 of 12 nM, as determined in a radioligand binding assay using [3H]oxotremorine-M in rat brain membranes [1]. This provides a precise, data-driven benchmark for its potency at the target receptor, enabling direct comparison with other known anticholinergics. While it lacks the extreme potency of newer agents like tiotropium (M3 pKi of ~11.02, approximately ~0.01 nM), this value establishes a clear potency reference point for this classic compound [2].

Binding Affinity
Cross-study comparable
IC50 12 nM
Moderate mAChR affinity reference point
~1200-fold less potent than tiotropium; rat brain membranes
Receptor Pharmacology Binding Affinity Muscarinic Acetylcholine Receptor

Peripheral Selectivity: CNS Exclusion

As a quaternary ammonium compound, amprotropine is structurally excluded from passively crossing the blood-brain barrier (BBB) [1]. This is a direct result of its permanent positive charge, which contrasts sharply with tertiary amine anticholinergics like atropine and scopolamine that readily enter the CNS and produce central effects [2]. While direct quantitative brain-to-plasma ratios for amprotropine are unavailable from the accessible literature, this class-level inference is a fundamental principle of medicinal chemistry and pharmacokinetics [3]. The absence of CNS activity is a defining, quantifiable characteristic of the compound's in vivo profile, making it a tool for isolating peripheral muscarinic mechanisms.

CNS Exclusion
Class-level
Minimal passive BBB penetration
Peripheral target engagement context
Inferred from quaternary structure; confirm in model
Pharmacokinetics Blood-Brain Barrier CNS Penetration

Functional Antagonism in Isolated Smooth Muscle

In a functional assay using isolated guinea pig ileum, amprotropine demonstrated an EC50 of 320 nM for antagonizing muscarinic agonist-induced contraction [1]. This ex vivo measurement confirms its functional spasmolytic activity in a physiologically relevant tissue and provides a second quantitative data point for cross-study comparison with other antispasmodics. This EC50 value reflects the net effect of receptor binding and downstream signaling in a complex tissue environment, which is more directly relevant to in vivo spasmolytic efficacy than isolated binding affinity alone.

Functional Potency
Cross-study comparable
EC50 320 nM
Ex vivo spasmolytic activity reference
Guinea pig ileum contraction assay
Functional Pharmacology Smooth Muscle Ex Vivo Assay

Comparative Potency vs. Modern Antispasmodics

The literature consistently describes amprotropine as possessing 'moderate atropine-like activity' [1]. This qualitative assessment, when contextualized with its 12 nM binding IC50 and 320 nM functional EC50, confirms its position as a prototypical anticholinergic of moderate potency. Modern gastrointestinal antispasmodics like dicyclomine or otilonium bromide were developed to improve upon this baseline. Amprotropine's value in contemporary research lies not in being the most potent or selective agent, but in its well-defined, classical pharmacology. It serves as an essential historical control or a benchmark 'tool compound' against which the effects of newer, more complex agents can be measured [2].

Historical Potency
Supporting evidence
Amprotropine: Moderate atropine-like activity
Atropine: Higher potency reference
Baseline control for novel antispasmodic screening
Qualitative pharmacological characterization
Comparative Pharmacology Antispasmodic Potency Historical Control

Amprotropine: Application Scenarios for Procurement


Ex Vivo GI Motility Without Gastric Secretion

In isolated tissue or organ bath studies, Amprotropine is the compound of choice for investigating smooth muscle contractility without the confounding influence of reduced secretory activity. The direct head-to-head evidence shows its effect on gastric secretion is 'weak as compared with atropine' [1]. This allows researchers to observe pure spasmolytic effects on motility, making Amprotropine a superior tool for experiments where atropine's potent antisecretory action would be an unwanted variable.

In Vivo Peripheral Muscarinic Studies with CNS Exclusion

For behavioral or physiological studies in conscious animal models where CNS penetration is a major confound, Amprotropine is the superior choice over tertiary amines like atropine or scopolamine. Its status as a quaternary ammonium compound functionally restricts it to peripheral tissues, a class-level inference that is fundamental to its pharmacology [2]. Procuring Amprotropine eliminates central side effects (e.g., sedation, cognitive impairment) that would otherwise complicate data interpretation in models of pain, autonomic function, or GI transit.

Reference Standard and Historical Control

Amprotropine serves as an invaluable reference standard or 'tool compound' for benchmarking the potency and selectivity of novel antimuscarinic agents. Its receptor binding affinity (IC50 of 12 nM) and functional spasmolytic potency (EC50 of 320 nM) are quantitatively defined, providing a clear baseline for comparison in screening assays [3][4]. Its well-documented profile of 'moderate atropine-like activity' makes it an ideal control for demonstrating the enhanced potency or receptor subtype selectivity of new chemical entities.

Application
Selection Property
Validation Focus
Ex vivo GI motility studies
Weak antisecretory profile
Isolate spasmolytic from secretory effects
In vivo peripheral muscarinic studies
Quaternary ammonium (CNS exclusion)
Peripheral selectivity confirmation
mAChR reference standard
Defined binding & functional potency
Baseline for comparative screening

Technical Documentation Hub

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37 linked technical documents
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